molecular formula C24H32O3 B088993 Menoctone CAS No. 14561-42-3

Menoctone

Cat. No. B088993
CAS RN: 14561-42-3
M. Wt: 368.5 g/mol
InChI Key: JJMFNXJCDGGBEV-UHFFFAOYSA-N
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Description

Menoctone is a potent liver-stage antimalarial with corresponding erythrocytic stage efficacy. It is also an effective treatment against Theileria parva, a parasitic protozoan that causes East Coast fever in cattle .


Synthesis Analysis

Menoctone was revived due to the emergence of drug resistance. A new convergent synthesis method was developed that was facile, required fewer steps, produced better yields, and utilized less expensive reagents than the previously published method .


Molecular Structure Analysis

Menoctone has a molecular formula of C24H32O3 . Its IUPAC name is 3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione . The molecular weight is 368.5 g/mol .

Scientific Research Applications

  • Menoctone exhibits a significant prophylactic effect against Plasmodium berghei infection in mice. When administered orally, it provides protection superior to primaquine and exhibits less toxicity. Menoctone combined with chloroquine or quinine enhances protection against malaria infections in mice (Berberian, Slighter, & Freele, 1968).

  • Menoctone shows resistance to malaria parasites, conferred by M133I mutations in cytochrome b. This resistance is cross-resistant with atovaquone and can be transmitted through mosquitoes. Menoctone's potency against liver and erythrocytic stages of Plasmodium berghei and Plasmodium falciparum is noteworthy (Blake et al., 2017).

  • In vitro studies indicate that Menoctone, along with methotrexate, exhibits significant chemotherapeutic activity against Theileria parva and T. annulata, parasites responsible for cattle diseases. Menoctone was found to be approximately 100 times more active than methotrexate in these studies (McHardy, 1978).

  • Menoctone has been effective in experimental therapy of theileriosis, showing high activity in tissue culture against Theileria parva. When injected into cattle, Menoctone at a dosage of 10 mg/kg was effective in curing theileriosis (McHardy, 1979).

  • A comparison study of 10 naphthoquinones, including Menoctone, showed their effectiveness against Theileria parva in cattle. Menoctone cured a significant proportion of cattle treated with it, demonstrating its potential as a treatment for East Coast fever (McHardy, Hudson, Morgan, Rae, & Dolan, 1983).

properties

IUPAC Name

3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMFNXJCDGGBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932651
Record name 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menoctone

CAS RN

14561-42-3
Record name Menoctone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENOCTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENOCTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
AT Hudson - Antimalarial Drug II: Current Antimalarial and New …, 1984 - Springer
… the adamantyl analogue of menoctone was not prepared. … The activity of menoctone against P. berghei suggested that it … 0.4 g or 0.5 g menoctone were administered daily by mouth for 3 …
Number of citations: 28 link.springer.com
N McHardy, AT Hudson, DWT Morgan, DG Rae… - Research in Veterinary …, 1983 - Elsevier
Ten naphthoquinones, including parvaquone (993C) (Clexon; Wellcome) and menoctone, were tested for activity in cattle artificially infected with Theileria parva, the causative organism …
Number of citations: 59 www.sciencedirect.com
LD Blake, ME Johnson, SV Siegel… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
… Based upon the structural similarity between menoctone and known mitochondrial electron chain inhibitors, we hypothesized that cytochrome bc 1 is the site of action of menoctone. A …
Number of citations: 20 journals.asm.org
N McHardy - Annals of Tropical Medicine & Parasitology, 1978 - Taylor & Francis
RESULTS SCREEN. A large number of compounds was tested, including antimillarials, ilnticoccidials and antibabesials. Some of these had previously been reported to show activity …
Number of citations: 50 www.tandfonline.com
RE Howells, W Peters, J Fullard - Annals of Tropical Medicine & …, 1970 - Taylor & Francis
… The drugs menoctone and primaquine were administered … or menoctone. It is of interest that Peters (I970) has recently demonstrated that, whereas cycloguanil and menoctone have a …
Number of citations: 40 www.tandfonline.com
DA Berberian, RG Slighter, HW Freele - The Journal of Parasitology, 1968 - JSTOR
… bears the generic name "menoctone." This paper will describe the chemoprophylactic and chemotherapeutic effects of menoctone and of menoctone combined with other antimalarials …
Number of citations: 28 www.jstor.org
N McHardy, DG Rae - Tropical Animal Health and Production, 1981 - europepmc.org
… the hydroxy alkylated naphthoquinone, menoctone, which was … i/m injection of a single dose of menoctone at 10 mg/kg body … The p/o administration of menoctone had only a slight and …
Number of citations: 16 europepmc.org
RE Coleman, AM Clavin, WK Milhous - The American journal of …, 1992 - europepmc.org
… (mg base drug/kg of mouse body weight) that prevented mosquitoes from developing sporozoite-infected salivary glands were 0.1563 mg/kg for WR-250547, 0.625 mg/kg for menoctone…
Number of citations: 79 europepmc.org
G Poste, D Papahadjopoulos - Nature, 1976 - nature.com
… Peters" suggested that the antimalarial activity of Menoctone … The number of different parasites against which Menoctone is … parva in vitro, only Menoctone was active at levels not toxic …
Number of citations: 71 www.nature.com
N McHardy - Journal of the South African Veterinary Association, 1979 - journals.co.za
… In this paper I will describe some of our results obtained with menoctone and 993C, whose availability has enabled us to investigate some of the basic problems in the treatment of …
Number of citations: 17 journals.co.za

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